![molecular formula C11H13NO2 B15057429 2-Methyl-6-propoxybenzo[d]oxazole CAS No. 1361003-62-4](/img/structure/B15057429.png)
2-Methyl-6-propoxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-propoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring containing one oxygen and one nitrogen atom, with a methyl group at the 2-position and a propoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propoxybenzo[d]oxazole typically involves the condensation of aromatic aldehydes with 2-aminophenols. One common method involves the use of a catalyst such as LAIL@MNP nonmartial (MNC-19) to facilitate the reaction . The reaction is carried out under reflux conditions in toluene, leading to the formation of the desired oxazole derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-propoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted oxazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-6-propoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-6-propoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-Methyl-6-propoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other oxazole derivatives, it may exhibit different binding affinities and selectivities for various biological targets, making it a valuable compound for medicinal chemistry and drug discovery .
Properties
CAS No. |
1361003-62-4 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-6-propoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO2/c1-3-6-13-9-4-5-10-11(7-9)14-8(2)12-10/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
HVZXQNNPBSTFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


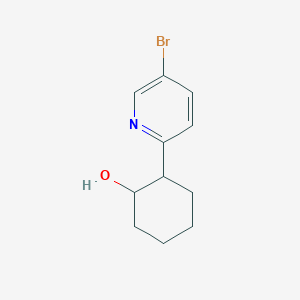
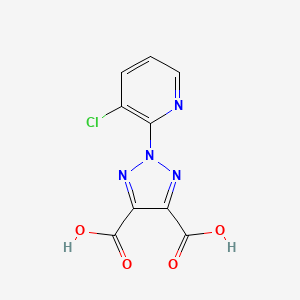
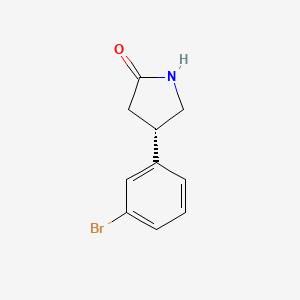
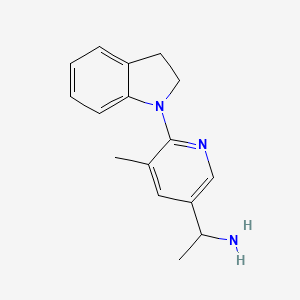
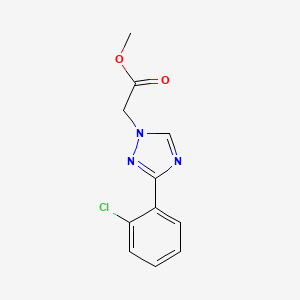


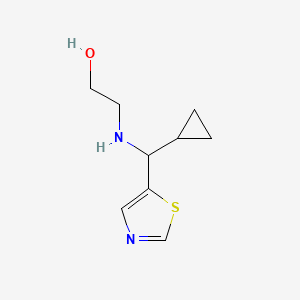
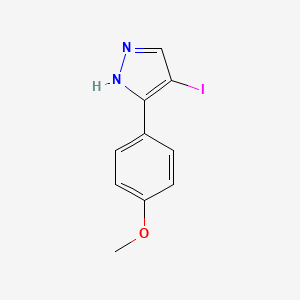
![2-(4-Bromophenyl)thiazolo[4,5-C]pyridine](/img/structure/B15057419.png)


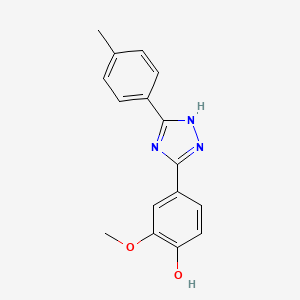
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
